molecular formula C13H16N2O5 B6031005 N-methyl-1-(6-quinolinyl)methanamine ethanedioate hydrate

N-methyl-1-(6-quinolinyl)methanamine ethanedioate hydrate

Cat. No. B6031005
M. Wt: 280.28 g/mol
InChI Key: ZHQDJGKNDDVSFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1-(6-quinolinyl)methanamine ethanedioate hydrate, also known as MQ, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

N-methyl-1-(6-quinolinyl)methanamine ethanedioate hydrate works by binding to monoamine transporters, which are responsible for the reuptake of monoamine neurotransmitters from the synapse back into the presynaptic neuron. By binding to these transporters, this compound inhibits their activity and prevents the reuptake of monoamine neurotransmitters, leading to an increase in their levels in the synapse.
Biochemical and Physiological Effects:
The increased levels of monoamine neurotransmitters in the synapse caused by this compound can have a range of biochemical and physiological effects. For example, increased levels of dopamine in the mesolimbic pathway have been associated with reward and pleasure, while decreased levels of serotonin in the prefrontal cortex have been associated with depression and anxiety.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-methyl-1-(6-quinolinyl)methanamine ethanedioate hydrate in lab experiments is its high selectivity for monoamine transporters, which allows for precise measurement of monoamine neurotransmitter levels. However, one limitation is that this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on N-methyl-1-(6-quinolinyl)methanamine ethanedioate hydrate. One area of interest is the development of new fluorescent probes based on this compound that can be used to detect other neurotransmitters or molecules of interest. Another area of interest is the use of this compound in combination with other drugs or treatments to study their mechanisms of action. Additionally, further research is needed to better understand the potential toxic effects of this compound and to develop methods for mitigating these effects.

Synthesis Methods

N-methyl-1-(6-quinolinyl)methanamine ethanedioate hydrate can be synthesized through a multi-step process, starting with the reaction of 6-chloroquinoline with sodium hydride to form 6-quinolinylmethanol. This is followed by a reaction with methylamine to form N-methyl-1-(6-quinolinyl)methanamine. Finally, the compound is reacted with oxalic acid to form the ethanedioate hydrate salt of this compound.

Scientific Research Applications

N-methyl-1-(6-quinolinyl)methanamine ethanedioate hydrate has been extensively studied for its potential applications in scientific research. One of its primary uses is as a fluorescent probe for detecting and measuring the levels of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, in biological samples. This compound has also been used as a tool to study the mechanisms of action of various drugs, including antidepressants and antipsychotics.

properties

IUPAC Name

N-methyl-1-quinolin-6-ylmethanamine;oxalic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.C2H2O4.H2O/c1-12-8-9-4-5-11-10(7-9)3-2-6-13-11;3-1(4)2(5)6;/h2-7,12H,8H2,1H3;(H,3,4)(H,5,6);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQDJGKNDDVSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1)N=CC=C2.C(=O)(C(=O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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